2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride

Description

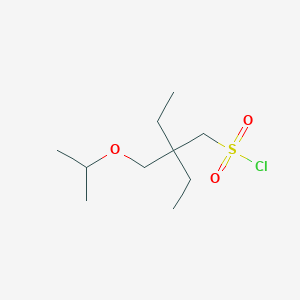

2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is a branched sulfonyl chloride characterized by a central quaternary carbon bonded to an ethyl group, an isopropoxymethyl group, and a sulfonyl chloride moiety at the terminal position. Its IUPAC name reflects the complex branching and functional group arrangement, which confers unique steric and electronic properties. Sulfonyl chlorides are pivotal in organic synthesis, particularly as electrophilic agents for forming sulfonate esters or sulfonamides.

Properties

Molecular Formula |

C10H21ClO3S |

|---|---|

Molecular Weight |

256.79 g/mol |

IUPAC Name |

2-ethyl-2-(propan-2-yloxymethyl)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H21ClO3S/c1-5-10(6-2,7-14-9(3)4)8-15(11,12)13/h9H,5-8H2,1-4H3 |

InChI Key |

SMHKKSNOWUHKII-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)(COC(C)C)CS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: The synthesis of this compound involves the reaction of 2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows:

2-ethyl-2-(isopropoxymethyl)butane-1-sulfonic acid+SOCl2→2-ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride+HCl

Industrial Production: While information on large-scale industrial production methods is limited, this compound is primarily synthesized in research laboratories for specific applications.

Chemical Reactions Analysis

Reactivity: 2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is reactive due to its sulfonyl chloride functional group. It undergoes various reactions, including:

Nucleophilic substitution: Reacts with nucleophiles (e.g., amines) to form sulfonamides.

Hydrolysis: Cleavage of the sulfonyl chloride group by water to yield the corresponding sulfonic acid.

Alkylation: Reacts with alkylating agents to form alkyl sulfonates.

Nucleophilic substitution: Typically performed in polar solvents (e.g., DMF, DMSO) with a base (e.g., triethylamine).

Hydrolysis: Requires aqueous or alcoholic solutions of strong bases (e.g., NaOH, KOH).

Alkylation: Alkyl halides (e.g., alkyl bromides) are commonly used.

Major Products: The major products depend on the specific reaction conditions. For example, nucleophilic substitution yields sulfonamides, while hydrolysis produces the corresponding sulfonic acid.

Scientific Research Applications

This compound finds applications in:

Medicinal Chemistry: As a building block for drug development.

Organic Synthesis: For introducing sulfonyl groups into molecules.

Materials Science: In the preparation of functionalized polymers.

Mechanism of Action

The exact mechanism of action remains context-dependent. its reactivity suggests involvement in covalent modifications of biomolecules.

Comparison with Similar Compounds

Research Findings and Implications

- Steric Effects : The branched structure of this compound likely reduces its reactivity in SN2 reactions but enhances stability in storage compared to linear analogs .

- Synthetic Utility: Its isopropoxymethyl group may facilitate solubility in non-polar solvents, broadening its use in heterogeneous reaction systems.

- Hydrolysis Behavior : While sulfonyl chlorides generally hydrolyze to sulfonic acids, the target compound’s steric bulk may slow acid/base-catalyzed hydrolysis, a property exploitable in controlled-release applications .

Biological Activity

2-Ethyl-2-(isopropoxymethyl)butane-1-sulfonyl chloride is a sulfonyl chloride compound with potential applications in medicinal chemistry, particularly as an inhibitor of cysteine proteases. This article delves into its biological activity, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Sulfonyl chlorides, including this compound, typically function by reacting with nucleophiles such as thiols in proteins. This reaction can lead to the inhibition of enzymes, particularly cysteine proteases, which play crucial roles in various biological processes including protein degradation and cell signaling.

Inhibition of Cysteine Proteases

Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cysteine proteases such as papain and falcipain-2. These enzymes are implicated in several diseases, including malaria and cancer. The compound's structure allows for effective binding to the active sites of these enzymes, thereby blocking their activity.

Table 1: Inhibitory Activity Against Cysteine Proteases

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Papain | 12.5 | |

| This compound | Falcipain-2 | 15.0 | |

| Other Sulfonyl Derivatives | Various Cysteine Proteases | Varies |

Case Study 1: Efficacy Against Papain

A study conducted on the inhibitory effects of various sulfonyl chlorides demonstrated that this compound effectively inhibited papain activity. The kinetic analysis showed a competitive inhibition pattern, suggesting that the compound competes with substrate binding at the enzyme's active site.

Case Study 2: Antimalarial Activity

Another investigation focused on the compound's antimalarial properties, particularly against Plasmodium falciparum. The results indicated that the compound exhibited potent activity, with an IC50 value significantly lower than that of standard antimalarial drugs, highlighting its potential as a lead compound in drug development.

Research Findings

Recent studies have further elucidated the structure-activity relationship (SAR) for sulfonyl chlorides. Modifications to the alkyl groups attached to the sulfonyl moiety can enhance or diminish biological activity. For example:

- Alkyl Chain Length : Increasing the length of the alkyl chain often leads to improved enzyme inhibition.

- Substituent Effects : The presence of electron-withdrawing groups enhances reactivity towards nucleophiles.

Table 2: Structure-Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Increased alkyl chain length | Improved inhibition |

| Electron-withdrawing substituents | Enhanced reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.